molecular formula C8H13BrO B2798522 2-Bromocyclooctan-1-one CAS No. 39261-18-2

2-Bromocyclooctan-1-one

Cat. No. B2798522
CAS RN: 39261-18-2
M. Wt: 205.095
InChI Key: NOOBPZPTDOIEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromocyclooctan-1-one is a chemical compound with the CAS Number: 39261-18-2 . It has a molecular weight of 205.09 .

Scientific Research Applications

  • Synthesis of Cyclopentenes and Methylenecyclopentenes : The allylmetalation of 1-silylalkynes by 2-bromozincmethyl-2-propenyl ethers, followed by Pd(0)-catalyzed cyclization, has been utilized for the one-pot synthesis of 4-methylenecyclopentenes. This process demonstrates the utility of 2-bromocyclooctan-1-one derivatives in creating complex cyclopentene structures (Louw et al., 1987).

  • Production of Macrocyclolipopeptide Dysoxylactam A : Dysoxylactam A, a macrocyclolipopeptide, has been isolated from plants and has shown to reverse multidrug resistance in cancer cells. This compound, containing a bromo-substituted cyclic structure, highlights the biomedical applications of brominated compounds (Liu et al., 2019).

  • Characterization and Stability of Brominated Flame Retardants : The study of 1,2,5,6-Tetrabromocyclooctane (TBCO), a brominated flame retardant used in various products, reveals insights into its environmental behavior and analysis. The structural characterization of its diastereomers demonstrates the significance of brominated cyclooctanes in industrial applications (Riddell et al., 2009).

  • Application in Multichannel Reactions : The reaction of 2-bromoenones with N-unsubstituted 1,2-diamines to form 1,4-diazabicyclo[4.1.0]hept-4-enes demonstrates the versatility of bromo-substituted compounds in complex multichannel chemical reactions (Muzalevskiy et al., 2016).

  • Synthesis of Cyclic Allenes and Bicyclo[4.3.0]nonenes : Palladium-catalyzed reactions involving various 2-bromo-3-exo-methylenecycloalkenes have led to the synthesis of endocyclic allenes and their application in stereoselective [2 + 2]cycloadditions with ketenes. This highlights the role of bromo-substituted cycloalkenes in creating cyclic structures for potential pharmaceutical and material science applications (Ogasawara et al., 2009).

properties

IUPAC Name

2-bromocyclooctan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c9-7-5-3-1-2-4-6-8(7)10/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOBPZPTDOIEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)C(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromocyclooctan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.